molecular formula C4H3ClF2N2 B6164349 3-(chlorodifluoromethyl)-1H-pyrazole CAS No. 1089212-43-0

3-(chlorodifluoromethyl)-1H-pyrazole

Cat. No.: B6164349
CAS No.: 1089212-43-0
M. Wt: 152.5
InChI Key:
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Description

3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorodifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method is the reaction of pyrazole with chlorodifluoromethylating agents such as chlorodifluoromethyltrimethylsilane in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates like chlorodifluoromethyltrimethylsilane .

Chemical Reactions Analysis

Types of Reactions

3-(chlorodifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dihydropyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antifungal applications, it may inhibit key enzymes involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole
  • 3-(bromodifluoromethyl)-1H-pyrazole
  • 3-(difluoromethyl)-1H-pyrazole

Uniqueness

3-(chlorodifluoromethyl)-1H-pyrazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals, offering different reactivity compared to its analogs .

Properties

CAS No.

1089212-43-0

Molecular Formula

C4H3ClF2N2

Molecular Weight

152.5

Purity

95

Origin of Product

United States

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